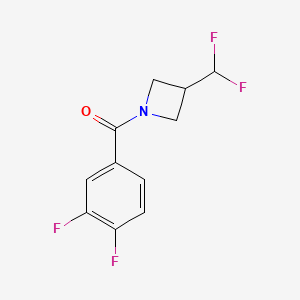
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as AZD9291, is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC). It belongs to the class of drugs called third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Wirkmechanismus
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone selectively inhibits the mutant EGFR by binding to the ATP-binding pocket of the kinase domain. It forms a covalent bond with the cysteine residue at position 797, which is unique to the mutant EGFR. This results in inhibition of the downstream signaling pathways that are activated by the mutant EGFR, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a favorable safety profile with minimal toxicity. It has been shown to have a higher potency and selectivity for the mutant EGFR compared to other EGFR TKIs. It has also been shown to have a longer half-life, which allows for once-daily dosing. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a higher penetration into the central nervous system, which is important in the treatment of brain metastases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has several advantages for lab experiments. It has a high potency and selectivity for the mutant EGFR, which allows for the study of the downstream signaling pathways that are activated by the mutant EGFR. It has a longer half-life, which allows for sustained inhibition of the mutant EGFR. However, (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. One direction is the combination of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone with other targeted therapies or immunotherapies to improve its efficacy and overcome resistance. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone in other types of cancer with EGFR mutations is an area of future research. Finally, the optimization of the synthesis method and formulation of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is an area of ongoing research to improve its bioavailability and pharmacokinetics.
Conclusion
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutated NSCLC. Its high potency and selectivity for the mutant EGFR, longer half-life, and favorable safety profile make it an attractive option for the treatment of NSCLC. Ongoing research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone will continue to improve its efficacy and overcome resistance, and expand its use in other types of cancer with EGFR mutations.
Synthesemethoden
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is synthesized by reacting (3,4-difluorophenyl)methanone with (3-(difluoromethyl)azetidin-1-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and water at elevated temperature and pressure. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to selectively inhibit the mutant EGFR while sparing the wild-type EGFR, thus reducing the risk of toxicity. It has also been shown to have a longer progression-free survival compared to other EGFR TKIs.
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIHQQVVODDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

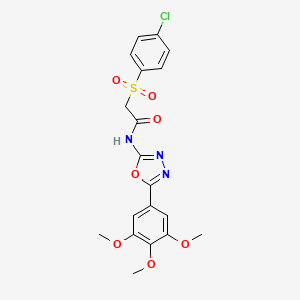
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

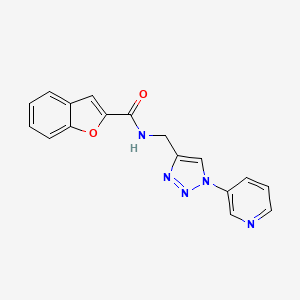
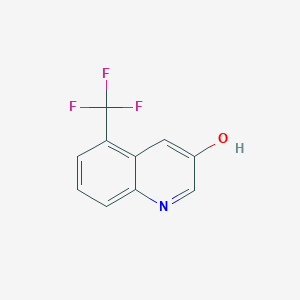
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)


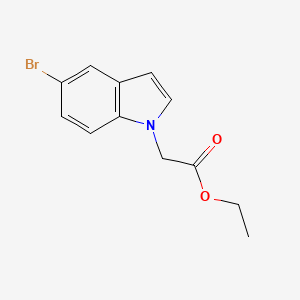
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)